molecular formula C6H7Cl2N3 B13184918 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine

4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B13184918
M. Wt: 192.04 g/mol
InChI Key: WLMCGYRQRPEEPO-OWOJBTEDSA-N
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Description

4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro groups at the desired positions.

    Attachment of the prop-2-en-1-yl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as allyl chloride, under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chloro groups, forming new derivatives.

    Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or acids, resulting in the formation of addition products.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the development of new drugs.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine stands out due to its unique combination of chloro and amine groups. Similar compounds include:

    4-Chloro-1H-pyrazol-3-amine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.

    1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the chloro group at position 4, affecting its chemical behavior.

    4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine:

These comparisons highlight the importance of specific functional groups in determining the properties and uses of pyrazole derivatives.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

4-chloro-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine

InChI

InChI=1S/C6H7Cl2N3/c7-2-1-3-11-4-5(8)6(9)10-11/h1-2,4H,3H2,(H2,9,10)/b2-1+

InChI Key

WLMCGYRQRPEEPO-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=NN1C/C=C/Cl)N)Cl

Canonical SMILES

C1=C(C(=NN1CC=CCl)N)Cl

Origin of Product

United States

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